2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused bicyclic core with a triazole ring and pyrazine moiety. The structure includes a 2-methylphenoxy group at position 8 and a 4-methylbenzyl-substituted acetamide at position 2. The 3-oxo group in the pyrazine ring enhances hydrogen-bonding capacity, while the methyl substituents on the phenoxy and benzyl groups modulate lipophilicity and steric interactions .
Properties
IUPAC Name |
2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-7-9-17(10-8-15)13-24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)30-18-6-4-3-5-16(18)2/h3-12H,13-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBXEDXUOULURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. The key scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, is synthesized through a series of reactions including cyclization and substitution . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives .
Scientific Research Applications
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antiviral agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit enzymes such as c-Met kinase, which plays a crucial role in cell signaling pathways related to cancer cell growth and survival . By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazolopyrazine core or acetamide side chain:
Key Differences and Implications
Substituent Effects on Bioactivity The target compound’s 2-methylphenoxy group provides moderate electron-donating effects, favoring hydrophobic interactions in binding pockets. 8-Amino derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, which may improve binding affinity but reduce membrane permeability compared to the target’s phenoxy group .
Acetamide Side Chain Modifications
- The 4-methylbenzyl group in the target compound optimizes lipophilicity for blood-brain barrier penetration, whereas 2,5-dimethylphenyl () may reduce solubility due to increased steric hindrance .
- PEG-linked derivatives (e.g., NE-019) demonstrate the versatility of triazolopyrazines in prodrug or PROTAC designs, though their complexity raises synthetic challenges .
Synthetic Accessibility The target compound’s synthesis likely involves cyclization of hydrazine intermediates with mercaptoacetic acid (similar to ) or coupling of preformed triazolopyrazine cores with substituted acetamides . 8-Nitro/amino derivatives () require additional reduction or functionalization steps, increasing synthetic complexity .
Research Findings and Pharmacological Data
- Antimicrobial Activity : Triazolopyrazines with electron-withdrawing groups (e.g., nitro in ) show enhanced activity against Staphylococcus aureus (MIC = 2–8 µg/mL), while methyl-substituted derivatives (like the target) may exhibit broader-spectrum efficacy due to improved pharmacokinetics .
- Kinase Inhibition: Analogues with 4-hydroxyphenyl substituents () inhibit VEGFR-2 at IC₅₀ = 0.8 µM, suggesting the target’s 2-methylphenoxy group could similarly target kinase domains .
- Toxicity Profiles: Compounds with free amino groups (e.g., ) show higher acute toxicity (LD₅₀ = 120 mg/kg in mice) compared to methyl- or phenoxy-substituted derivatives, which are better tolerated .
Biological Activity
The compound 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 1251602-84-2) is a member of the triazolo-pyrazine family and has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 417.5 g/mol. The structure features a triazolo-pyrazine core, which is known for diverse biological activities including antibacterial and antifungal properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer activity. For instance, a related compound exhibited IC50 values against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values indicate potent activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, suggesting that the compound may act as an effective inhibitor of tumor growth .
The mechanism underlying the anticancer activity of triazolo-pyrazine derivatives often involves inhibition of specific kinases associated with tumor progression. For example, the related compound demonstrated significant inhibition of c-Met kinase at nanomolar levels (IC50 = 48 nM), which plays a crucial role in cancer cell proliferation and metastasis .
In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways:
- Caspase Activation : Activation of caspases (e.g., caspase 3/7) leading to programmed cell death.
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Autophagy : Increased formation of autophagosomes and modulation of autophagy-related proteins.
Case Studies
- Study on Apoptosis : A study investigated the effects of pyrazolo[4,3-e][1,2,4]triazine derivatives on breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that these compounds not only inhibited cell proliferation but also activated apoptotic pathways via caspase activation and modulation of NF-kB signaling pathways .
- Kinase Inhibition Study : Another study focused on the synthesis and evaluation of triazolo-pyrazine derivatives as c-Met inhibitors. The findings suggested that these compounds could effectively reduce tumor growth in vitro and warrant further investigation for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
